4-Amino-2,6-dichloronicotinamide
Description
Properties
CAS No. |
918898-03-0 |
|---|---|
Molecular Formula |
C6H5Cl2N3O |
Molecular Weight |
206.03 g/mol |
IUPAC Name |
4-amino-2,6-dichloropyridine-3-carboxamide |
InChI |
InChI=1S/C6H5Cl2N3O/c7-3-1-2(9)4(6(10)12)5(8)11-3/h1H,(H2,9,11)(H2,10,12) |
InChI Key |
BCAWPWJQMQNACW-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(N=C1Cl)Cl)C(=O)N)N |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)Cl)C(=O)N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
| Compound Name | CAS Number | Key Substituents | Molecular Formula (Inferred) | Key Functional Groups |
|---|---|---|---|---|
| 4-Amino-2,3,5-trichloropyridine | 28443-69-8 | Amino, Cl at 2,3,5 | C₅H₃Cl₃N₂ | Pyridine ring, amino, chloro |
| 4-Chloro-2,6-dinitroaniline | 113411-17-9 | Cl at 4, NO₂ at 2,6 | C₆H₄ClN₃O₄ | Aniline, nitro, chloro |
| 4-Amino-2,6-dinitrotoluene | N/A | NH₂ at 4, NO₂ at 2,6 | C₇H₇N₃O₄ | Toluene derivative, nitro |
| 4-Amino-2,6-dichloro-3-fluorophenol | N/A | NH₂ at 4, Cl at 2,6, F at 3 | C₆H₄Cl₂FNO | Phenol, amino, halogen |
| 4-Amino-2,6-dichloro-α-(4-Cl-Ph)benzeneacetonitrile | 132252-58-5 | Cl at 2,6; CN, 4-Cl-Ph at α-position | C₁₄H₉Cl₃N₂ | Benzeneacetonitrile, chloro |
Toxicity and Regulatory Profiles
Environmental and Metabolic Behavior
- However, metabolic pathways in rats (e.g., glucuronidation for 4-Amino-2,6-dichloro-3-fluorophenol) suggest some biodegradability .
- Nitro-Substituted Compounds (e.g., 4-Chloro-2,6-dinitroaniline): Nitro groups correlate with environmental persistence and toxicity. Groundwater data for 4-Amino-2,6-dinitrotoluene indicate revised risk assessments, possibly due to improved remediation strategies .
- Nitrile Derivatives (e.g., 4-Amino-2,6-dichloro-α-(4-Cl-Ph)benzeneacetonitrile): The nitrile group may enhance reactivity but lacks toxicity data in the evidence .
Key Research Findings
Fluorine in 4-Amino-2,6-dichloro-3-fluorophenol facilitates conjugation, improving metabolic clearance in rats .
Toxicity Trends: Amino groups generally reduce acute toxicity compared to nitro analogs but may increase chronic risks due to bioactivation . Oral toxicity (Category 4) in 4-Amino-2,3,5-trichloropyridine highlights the need for stringent handling protocols .
Environmental Impact :
- Nitro compounds (e.g., 4-Chloro-2,6-dinitroaniline) pose higher groundwater contamination risks, while conjugated metabolites (e.g., glucuronides) show lower persistence .
Preparation Methods
Nitration of 2,6-Dichlorophenol to 2,6-Dichloro-4-nitrophenol
- Starting Material: 2,6-Dichlorophenol
- Reagents: Nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents
- Reaction Conditions:
- Temperature: Controlled at 34–36 °C to avoid side reactions
- Solvent: Tetrachloroethylene mixed with concentrated sulfuric acid as water absorbent
Process:
The nitration occurs selectively at the para position relative to the hydroxyl group, yielding 2,6-dichloro-4-nitrophenol with high regioselectivity and minimal by-products. The reaction is carried out in a kettle-type reactor with continuous mixing to ensure uniformity and control over exothermicity.-
- Clear nitro substitution position
- Reduced formation of isomers and by-products
- Improved nitration efficiency and yield of the nitro intermediate
Reduction of 2,6-Dichloro-4-nitrophenol to 2,6-Dichloro-4-aminophenol
- Reagents: Hydrazine hydrate as reducing agent
- Catalysts: Platinum-based catalysts or catalytic systems with less than 1% metal by weight
- Reaction Conditions:
- Temperature: 72–76 °C
- Pressure: 1–50 bar, preferably 5–25 bar for catalytic hydrogenation
- Solvent: Ethanol or similar organic solvents
Process:
The reduction converts the nitro group (-NO2) to an amino group (-NH2), yielding 2,6-dichloro-4-aminophenol. The reaction is carried out in a tower reactor allowing continuous processing, with careful control to minimize hydrodechlorination (loss of chlorine atoms) and formation of colored secondary by-products.-
- The nitro derivative is thermally unstable above 150 °C, requiring low-temperature hydrogenation
- Hydrodechlorination must be minimized to maintain chlorine content below 0.1% impurities
- Avoidance of secondary colored by-products that complicate purification
Purification:
After reaction, the product is isolated by crystallization induced by water addition (100–200% relative to solvent volume) and cooling. The solvent can be partially dehydrated and recycled for subsequent batches.
Process Flow and Equipment
Based on the synthesis device described in the patent CN112920060A, the preparation involves:
| Step | Equipment/Unit | Description |
|---|---|---|
| 1 | First Raw Material Storage Tank Group | Storage of 2,6-dichlorophenol and reagents |
| 2 | Mixing Kettle | Homogeneous mixing of 2,6-dichlorophenol with sulfuric acid and solvents |
| 3 | Kettle-Type Reactor | Controlled nitration reaction with nitric acid |
| 4 | First Solid-Liquid Separator | Separation of 2,6-dichloro-4-nitrophenol solid intermediate |
| 5 | Drying Tower | Drying of solid intermediate |
| 6 | Second Raw Material Storage Tank Group | Storage of hydrazine hydrate, ethanol, and catalysts |
| 7 | Tower Reactor | Reduction of nitro intermediate to amino compound |
| 8 | Second Solid-Liquid Separator | Separation of amino product |
| 9 | Distillation Tower | Removal of solvents (e.g., ethanol) and purification |
This continuous two-stage process enhances yield, purity, and solvent/catalyst recycling, improving production efficiency.
Reaction Parameters and Yields
| Reaction Stage | Molar Ratios | Temperature (°C) | Pressure (bar) | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| Nitration (S1) | 2,6-dichlorophenol : HNO3 = 1 : 1.2–1.6 | 34–36 | Atmospheric | High (not specified) | High | Selective para-nitration |
| Reduction (S2) | 2,6-dichloro-4-nitrophenol : Hydrazine hydrate = 1 : 1.8–2.2 | 72–76 | 5–25 preferred | High (not specified) | >99.9% Cl retention | Minimize hydrodechlorination |
| Overall | - | - | - | Optimized by continuous process | >99% | Solvent and catalyst recycling |
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Catalytic Hydrogenation | 2,6-dichloro-4-nitrophenol | Platinum catalyst, H2 | 1–50 bar, <150 °C | High purity amino product, catalytic | Hydrodechlorination risk, catalyst cost |
| Hydrazine Hydrate Reduction | 2,6-dichloro-4-nitrophenol | Hydrazine hydrate, ethanol | 72–76 °C, atmospheric pressure | Fewer by-products, easier separation, solvent recycling | Requires careful temperature control |
| Nitration | 2,6-dichlorophenol | HNO3, H2SO4 | 34–36 °C, atmospheric | Selective nitration, high yield | Exothermic, requires mixing control |
Q & A
Q. Example protocol :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Nitration | Conc. H₂SO₄, KNO₃, 0–5°C | 85% |
| Chlorination | POCl₃, reflux, 6 hr | 92% |
| Amination | NH₃/MeOH, 50°C, 12 hr | 78% |
Refer to reaction monitoring via TLC and NMR for intermediate validation .
(Basic) How can researchers characterize the purity and structure of this compound using spectroscopic methods?
Answer:
- ¹H NMR : Key peaks include aromatic protons (δ 6.60–6.80 ppm) and amino groups (δ 5.2–5.5 ppm, broad) .
- ¹³C NMR : Carbons adjacent to chlorine atoms resonate at δ 148–158 ppm .
- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 207.98) confirms molecular weight .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) for purity >99% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
